N-(cyclopropylmethyl)-3-hydroxy-N-phenylBenzamide
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Overview
Description
N-(cyclopropylmethyl)-3-hydroxy-N-phenylBenzamide is an organic compound that features a benzamide core with a cyclopropylmethyl and phenyl group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyclopropylmethyl)-3-hydroxy-N-phenylBenzamide typically involves the reaction of 3-hydroxybenzoic acid with cyclopropylmethylamine and phenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common solvents used in this synthesis include dichloromethane and tetrahydrofuran, and the reaction is often catalyzed by a base such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
N-(cyclopropylmethyl)-3-hydroxy-N-phenylBenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of brominated or nitrated derivatives.
Scientific Research Applications
N-(cyclopropylmethyl)-3-hydroxy-N-phenylBenzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of other compounds
Mechanism of Action
The mechanism of action of N-(cyclopropylmethyl)-3-hydroxy-N-phenylBenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- N-cyclopropyl-4-methyl-3-{2-[(2-morpholin-4-ylethyl)amino]quinazolin-6-yl}benzamide
- N~3~-cyclopropyl-N~4~‘-(cyclopropylmethyl)-6-methylbiphenyl-3,4’-dicarboxamide
Uniqueness
N-(cyclopropylmethyl)-3-hydroxy-N-phenylBenzamide is unique due to its specific structural features, such as the presence of both cyclopropylmethyl and phenyl groups. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C17H17NO2 |
---|---|
Molecular Weight |
267.32 g/mol |
IUPAC Name |
N-(cyclopropylmethyl)-3-hydroxy-N-phenylbenzamide |
InChI |
InChI=1S/C17H17NO2/c19-16-8-4-5-14(11-16)17(20)18(12-13-9-10-13)15-6-2-1-3-7-15/h1-8,11,13,19H,9-10,12H2 |
InChI Key |
DVIAKDVZKTYVCR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CN(C2=CC=CC=C2)C(=O)C3=CC(=CC=C3)O |
Origin of Product |
United States |
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